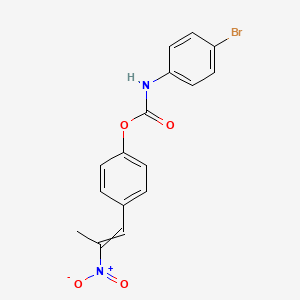
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate is a chemical compound that belongs to the class of aromatic carbamates This compound is characterized by the presence of a nitropropene group attached to a phenyl ring, which is further connected to a bromophenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with nitroethane to form (E)-1-bromo-4-(2-nitroprop-1-en-1-yl)benzene. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Carbamate Formation: The next step involves the reaction of (E)-1-bromo-4-(2-nitroprop-1-en-1-yl)benzene with phenyl chloroformate in the presence of a base like triethylamine to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 4-(2-Aminoprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Nitroprop-1-en-1-yl)phenol and 4-bromophenyl carbamic acid.
科学研究应用
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group and carbamate moiety are key functional groups that contribute to its activity.
相似化合物的比较
Similar Compounds
4-(2-Nitroprop-1-en-1-yl)phenyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
4-(2-Nitroprop-1-en-1-yl)phenyl (4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which may influence the compound’s biological activity and interactions.
属性
CAS 编号 |
61126-50-9 |
|---|---|
分子式 |
C16H13BrN2O4 |
分子量 |
377.19 g/mol |
IUPAC 名称 |
[4-(2-nitroprop-1-enyl)phenyl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H13BrN2O4/c1-11(19(21)22)10-12-2-8-15(9-3-12)23-16(20)18-14-6-4-13(17)5-7-14/h2-10H,1H3,(H,18,20) |
InChI 键 |
DWJFYHZMPHRTGA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


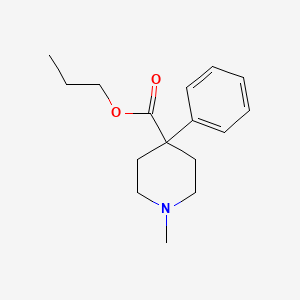
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
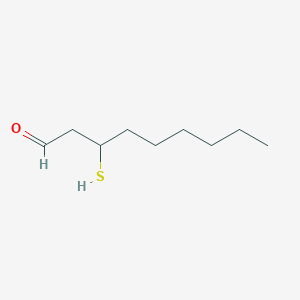
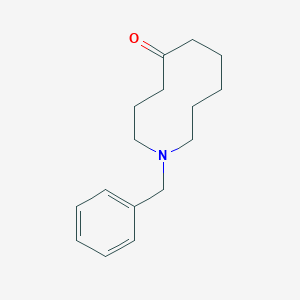
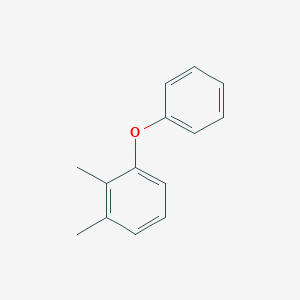

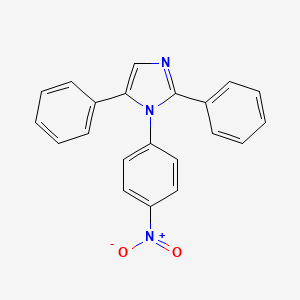
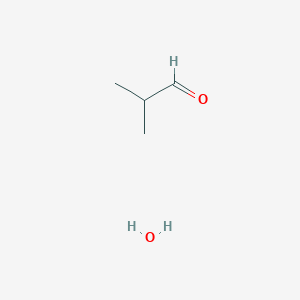

methyl}oxophosphanium](/img/structure/B14586250.png)
